3,7-Dioxaspiro[5.6]dodec-9-ene
Description
Structural Significance of Spiroketals in Organic Chemistry
The spiroketal moiety is a privileged substructure found in a multitude of natural products, many of which exhibit a wide array of biological activities, including anticancer, antibiotic, antifungal, and anti-HIV properties. nih.govpsu.edu The structural significance of spiroketals stems from several key features:
Rigidity and Conformational Control: Spiroketals are known for their rigid structures. nih.govpsu.edu This rigidity helps to stabilize specific conformations within larger, often flexible, natural products and can be crucial for their interaction with biological targets. ontosight.ai In more complex molecules, they often act as rigid scaffolds to present sidechains along well-defined three-dimensional vectors. mskcc.org
Anomeric Effect: The conformation of the spiroketal ring is strongly influenced by the anomeric effect, which is the tendency of a heteroatomic substituent adjacent to a heteroatom within a cyclohexane (B81311) ring to prefer the axial position. This electronic effect plays a significant role in the stability and reactivity of spiroketals. nih.gov
Synthetic Targets: Due to their prevalence in bioactive natural products and their unique structural features, spiroketals are attractive targets for organic synthesis. mskcc.orgnih.gov The development of new synthetic routes to access these complex structures, particularly with stereocontrol, is a major focus in organic chemistry. mskcc.orgnih.gov
The 3,7-Dioxaspiro[5.6]dodec-9-ene System: A Specific Spiroketal Motif
The 3,7-Dioxaspiro[5.6]dodecene system is a specific type of spiroketal. The name describes a bicyclic compound with a total of twelve ("dodec") atoms in the rings. The "spiro[5.6]" notation indicates that a six-membered ring and a seven-membered ring are joined at the spiro center. The "3,7-Dioxa" prefix specifies that oxygen atoms are at positions 3 and 7 of the ring system, and the "-9-ene" suffix indicates a double bond between carbons 9 and 10.
The core structure consists of a seven-membered cycloheptene (B1346976) ring fused to a six-membered tetrahydropyran (B127337) ring via the spiroketal linkage. The presence of both ether linkages and a double bond within this constrained bicyclic system contributes to its distinct reactivity. smolecule.com While detailed research on this compound itself is limited in publicly available literature, its structural features can be understood by examining closely related analogues. For instance, the related compound 7,12-Dioxaspiro[5.6]dodec-9-ene has a molecular formula of C₁₀H₁₆O₂ and a molecular weight of approximately 168.23 g/mol . smolecule.com
Properties of Dioxaspiro[5.6]dodecene Frameworks
| Property | Description |
|---|---|
| Molecular Formula (example) | C₁₀H₁₆O₂ (for 7,12-Dioxaspiro[5.6]dodec-9-ene) smolecule.com |
| Molecular Weight (example) | ~168.23 g/mol (for 7,12-Dioxaspiro[5.6]dodec-9-ene) smolecule.com |
| Core Structure | A spiroketal linking a six-membered and a seven-membered ring. |
| Key Functional Groups | Ketal, Ether, Alkene |
Overview of Research Trajectories on Dioxaspiro[5.6]dodecenes
Research involving dioxaspiro[5.6]dodecene frameworks and other spiroketals generally follows several key trajectories:
Total Synthesis: A significant area of research is the development of synthetic routes to spiroketal-containing natural products. nih.govresearchgate.net Synthetic strategies often involve cyclization reactions, such as acid-catalyzed spiroketalization, to form the core structure. mskcc.orgsmolecule.com Researchers continuously seek new kinetically-controlled reactions to achieve specific stereoisomers. mskcc.org The synthesis of advanced precursors for complex bioactive compounds, such as the AB spiroketal of spongistatins, highlights the importance of these systems. acs.org
Medicinal Chemistry: Although specific biological activity for this compound is not widely reported, similar dioxaspiro compounds are investigated for their pharmacological potential. smolecule.comontosight.ai The unique three-dimensional structure makes them candidates for lead compounds in drug discovery, with studies exploring potential anti-inflammatory, antimicrobial, or antitumor activities. ontosight.aismolecule.com
Material Science: The distinct structural and chemical properties of spiro compounds make them of interest for the development of novel materials. smolecule.comontosight.ai
Mechanistic Studies: Understanding the mechanisms of spiroketalization reactions is crucial for controlling the synthesis of these molecules. researchgate.net Research focuses on the influence of stereoelectronic effects, such as the anomeric and exo-anomeric effects, on the configuration and conformation of the resulting products. cdnsciencepub.com
An exploration into the synthesis of the this compound scaffold reveals a landscape of sophisticated chemical strategies. This article delves into the methodologies employed for the formation of spiroketals, with a specific focus on approaches applicable to the construction of this particular molecular framework.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H16O2 |
|---|---|
Molecular Weight |
168.23 g/mol |
IUPAC Name |
3,7-dioxaspiro[5.6]dodec-9-ene |
InChI |
InChI=1S/C10H16O2/c1-2-4-10(12-7-3-1)5-8-11-9-6-10/h1,3H,2,4-9H2 |
InChI Key |
MJEJVTHMZMXMQO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCOCC2)OCC=C1 |
Origin of Product |
United States |
Stereochemical Control in the Synthesis of 3,7 Dioxaspiro 5.6 Dodec 9 Ene
Enantioselective Synthesis
Asymmetric Catalysis in Spiroketalization
Organocatalytic Approaches
Further research would be required to develop and document the stereocontrolled synthesis of 3,7-Dioxaspiro[5.6]dodec-9-ene.
Metal-Catalyzed Asymmetric Syntheses
The development of metal-catalyzed asymmetric reactions has provided powerful tools for the enantioselective and diastereoselective synthesis of chiral spiroketals. researchgate.netumich.edusci-hub.seacs.org These methods often employ chiral ligands that coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of the reaction. While specific examples for the synthesis of this compound are not extensively documented, several metal-catalyzed strategies for analogous spiroketals can be highlighted.
Transition metals such as palladium, iridium, gold, and copper have been successfully used in asymmetric spiroketal synthesis. researchgate.netacs.org For instance, iridium-catalyzed tandem asymmetric hydrogenation and spiroketalization of α,α′-bis(2-hydroxyarylidene) ketones has been shown to produce chiral aromatic sci-hub.sesci-hub.se-spiroketals with high diastereo- and enantioselectivity. sci-hub.se A similar strategy could conceptually be adapted for a precursor to this compound.
Another approach involves the use of chiral N,N'-dioxides complexed with metal ions like thulium(III) to catalyze the asymmetric [3+2] cycloaddition of exocyclic enol ethers with quinones, yielding enantioenriched benzannulated spiroketals. mdpi.com The application of such a catalytic system to a suitable precursor could offer a pathway to optically active this compound.
The following table summarizes representative metal-catalyzed asymmetric syntheses for spiroketal compounds, which could be conceptually applied to the synthesis of this compound.
| Catalyst System | Reaction Type | Substrate Class | Stereoselectivity |
| (S,S)-Bn-SpinPHOX/Ir | Asymmetric Hydrogenation/Spiroketalization | α,α′-bis(2-hydroxyarylidene) ketones | High dr and ee |
| Chiral N,N'-Dioxide/Tm(III) | [3+2] Cycloaddition | Exocyclic enol ethers and p-quinones | Up to 99% yield, up to 98% ee |
| Chiral Ir(I)/Carreira ligand | Domino Allylation/Spiroketalization | 2-(1-hydroxyallyl)phenols and 5-methyleneoxazolines | Up to 86% yield, >99% ee, >20:1 dr |
| Pd/SKP and Lewis Acid | Allylic Alkylation | Carboxylic acid derivatives | High yield and ee |
This table presents data from syntheses of analogous spiroketal compounds and suggests potential applicability to this compound.
Configurational Stability and Isomerization Pathways
The configurational stability of spiroketals is a critical aspect, as isomerization can lead to a mixture of stereoisomers, potentially with different biological activities. The spiroketal moiety is known to be labile under acidic conditions, which can catalyze the cleavage of one of the C-O bonds to form an intermediate oxocarbenium ion. researchgate.net Re-cyclization of this intermediate can then lead to different stereoisomers.
Isomerization can also be influenced by temperature. At lower temperatures, a reaction may be under kinetic control, favoring the faster-forming product, which may not be the most stable one. libretexts.orglibretexts.org At higher temperatures, the reaction may become reversible, allowing for equilibration to the thermodynamically favored product. libretexts.org
In the context of this compound, any chiral centers on the carbon backbone would also influence the stereochemical outcome of spiroketalization and the relative stability of the resulting diastereomers. The potential isomerization pathways for this compound under acidic conditions would likely involve the protonation of one of the ether oxygens, followed by ring opening to form a hydroxy-substituted oxocarbenium ion intermediate. Rotation around single bonds in this intermediate followed by re-cyclization could lead to the formation of different diastereomers. The relative energies of these diastereomers would determine the final product distribution under thermodynamic control.
The table below outlines the key factors influencing the configurational stability and isomerization of spiroketals, which are applicable to this compound.
| Factor | Influence on Stability and Isomerization |
| Anomeric Effect | Stabilizes isomers with axial C-O bonds at the spirocenter. |
| Steric Interactions | Destabilizes isomers with bulky substituents in close proximity. |
| Acid Catalysis | Promotes isomerization by facilitating the formation of an oxocarbenium ion intermediate. researchgate.net |
| Temperature | Can shift the reaction from kinetic to thermodynamic control, favoring the most stable isomer at higher temperatures. libretexts.orglibretexts.org |
| Solvent | The polarity and coordinating ability of the solvent can influence the stability of intermediates and transition states, thereby affecting isomerization rates. |
Mechanistic Investigations of Reactions Involving 3,7 Dioxaspiro 5.6 Dodec 9 Ene
Elucidation of Reaction Pathways for Spiroketal Formation
The construction of the 3,7-Dioxaspiro[5.6]dodec-9-ene core, a [5.6] spiroketal system, proceeds through several key mechanistic pathways. These routes typically involve the acid-catalyzed cyclization of a dihydroxy ketone or a related precursor. The specific pathway can be influenced by the substrate, catalyst, and reaction conditions, leading to different stereochemical outcomes.
Cationic cascade reactions are an efficient method for constructing complex molecular architectures from simple precursors in a single synthetic operation. rsc.org In the context of spiroketal synthesis, these cascades are often initiated by the formation of a key cationic intermediate, which then undergoes a series of intramolecular cyclizations. For the formation of a spiroketal like this compound, a typical precursor would be a hydroxy ketone or a polyenic substrate. The reaction can be initiated by a Brønsted or Lewis acid, which activates a carbonyl or epoxide group, triggering the cyclization cascade. uiowa.edu The process involves a sequence of ring-closing events where the nucleophilic hydroxyl groups attack the cationic centers, ultimately leading to the thermodynamically or kinetically favored spiroketal structure. Radical-based cascade cyclizations also represent a powerful, complementary strategy for accessing such cyclic systems. rsc.org
The intermediacy of oxocarbenium ions is a central feature of most spiroketalization reactions. mdpi.com These trivalent, positively charged oxygen-stabilized cations are formed upon the protonation of a carbonyl group or the departure of a leaving group from a cyclic ether. mdpi.com In the formation of this compound, an oxocarbenium ion would form within the seven-membered oxepane (B1206615) ring precursor, which is then attacked by the pendant hydroxyl group of the side chain to complete the spirocyclization.
The stability and conformation of these oxocarbenium ion intermediates are critical in dictating the stereochemical outcome of the reaction. Computational studies, often using Density Functional Theory (DFT), have shown that these intermediates are not always stable, sometimes existing as transient species within a one-step, two-stage mechanism. For instance, a mild acid-catalyzed spiroketalization may proceed through a proton transfer transition state that leads to a transient oxocarbenium ion as a hidden intermediate. researcher.liferesearchgate.net The geometry of the seven-membered ring in the oxocarbenium ion intermediate plays a crucial role; it often adopts a chair-like conformation to minimize transannular interactions, which influences the trajectory of the incoming nucleophilic attack and thus the stereoselectivity of the spiroketal formation.
Cycloisomerization reactions provide another powerful route to spiroketals from acyclic precursors, such as alkynediols. These reactions are typically catalyzed by transition metals, such as gold or palladium, which activate the alkyne functionality towards nucleophilic attack by the hydroxyl groups. For instance, a palladium-catalyzed cascade involving hydrogenation of an alkyne, deprotection of a hydroxyl group, and subsequent spirocyclization can yield spiroketals under mild, non-acidic conditions. researchgate.net This method is particularly valuable as it does not necessarily rely on thermodynamic control to establish the stereochemistry at the spirocyclic center, allowing access to less stable, "non-anomeric" isomers. researchgate.net Similarly, cascade reactions involving nitro compounds can serve as a starting point for diversity-oriented synthesis leading to complex heterocyclic systems, including spiroketals. mdpi.com
Role of Transition State Structures in Reactivity and Selectivity
The stereoselectivity observed in the formation of this compound is determined by the relative energies of the various possible transition states. The transition state is the highest potential energy point along the reaction coordinate. researcher.life Its structure is a key determinant of the reaction rate and the resulting product distribution.
Computational chemistry, particularly DFT calculations, has become an indispensable tool for elucidating the geometries and energies of these fleeting structures. researcher.liferesearchgate.netyoutube.com For spiroketalization, calculations can model the transition states leading to different stereoisomers. These models reveal that the reaction often proceeds through an asynchronous concerted transition state. researchgate.net The stereoselectivity is often governed by a combination of steric and stereoelectronic effects within the transition state. For example, a chelation-controlled transition state model can explain the formation of the thermodynamic product in certain reagent-controlled spirocyclizations. pitt.edu By analyzing the stability of the enzyme-substrate complex and the corresponding reaction barriers, the preferred reaction pathway can be predicted. researcher.life
The table below illustrates hypothetical energy data for the formation of two different diastereomers of a spiroketal, highlighting how transition state energies determine the kinetic product.
| Parameter | Transition State to Product A | Transition State to Product B |
| Activation Energy (ΔG‡) | 20 kcal/mol | 23 kcal/mol |
| Product Free Energy (ΔG°) | -5 kcal/mol | -8 kcal/mol |
| Classification | Kinetic Product | Thermodynamic Product |
This table contains illustrative data to demonstrate the concept.
Kinetic vs. Thermodynamic Control in Spiroketalization Reactions
The final isomeric composition of a spiroketal synthesis can be dictated by whether the reaction is under kinetic or thermodynamic control. researchgate.net This distinction is crucial when multiple stereoisomers can be formed.
Kinetic control prevails under irreversible conditions, typically at lower temperatures, where the product distribution reflects the relative rates of formation. The major product will be the one formed via the lowest-energy transition state. researchgate.netresearchgate.net
Thermodynamic control is established under reversible conditions, usually at higher temperatures or with prolonged reaction times and a strong acid catalyst, allowing the system to reach equilibrium. researchgate.net The major product will be the most stable stereoisomer, which is not necessarily the one that forms fastest. researchgate.net
In the context of spiroketal formation, the thermodynamic product is often the isomer that benefits most from the anomeric effect . The anomeric effect is a stereoelectronic phenomenon that describes the tendency of a heteroatomic substituent at the anomeric carbon (the spiro-carbon in this case) to adopt an axial orientation. chemtube3d.comscripps.edu In spiroketals like those in the dioxaspiro[5.5]undecane system, the isomer with two axial C-O bonds at the spirocenter (the bis-axial or anomeric conformation) is significantly stabilized by this effect, often by around 2 kcal/mol. researchgate.netchemtube3d.com This stabilization arises from a favorable overlap between the lone pair orbitals of one oxygen and the antibonding σ* orbital of the adjacent C-O bond. chemtube3d.com
However, by carefully tuning reaction conditions, it is possible to favor the kinetic product. The use of mild acid catalysts can favor the kinetic pathway, potentially yielding non-thermodynamic products. researchgate.net For instance, performing the spiroketalization in an aqueous THF medium has been shown to have a dramatic accelerating effect, favoring the formation of the non-anomeric (less stable) product under kinetic control. researchgate.net
The following table summarizes the conditions that typically favor kinetic versus thermodynamic products in spiroketalization.
| Control Type | Reaction Conditions | Dominant Product | Key Factor |
| Kinetic | Low Temperature, Short Reaction Time, Mild Acid | The isomer formed fastest (via lower ΔG‡) | Rate of reaction researchgate.net |
| Thermodynamic | High Temperature, Long Reaction Time, Strong Acid | The most stable isomer (lower ΔG°) | Product stability (Anomeric Effect) researchgate.net |
This interplay between kinetic and thermodynamic factors provides a powerful tool for synthetic chemists to selectively prepare a desired spiroketal isomer by choosing the appropriate reaction conditions. mdpi.com
Chemical Reactivity and Transformations of 3,7 Dioxaspiro 5.6 Dodec 9 Ene
Reactions at the Spirocenter
The spirocenter of 3,7-Dioxaspiro[5.6]dodec-9-ene, the quaternary carbon atom C5, and its associated acetal (B89532) linkages are generally stable under neutral and basic conditions. However, like other spiroketals, this moiety is susceptible to cleavage under acidic conditions. The most characteristic reaction at the spirocenter is acid-catalyzed hydrolysis.
In the presence of an aqueous acid, the spiroketal can undergo a ring-opening hydrolysis to yield the corresponding dihydroxy ketone. This reversible reaction involves the protonation of one of the ether oxygen atoms, followed by the nucleophilic attack of water. The subsequent opening of the second ring leads to the formation of 1-(2-hydroxyethoxy)cyclohept-4-en-1-yl methanone, which exists in equilibrium with its open-chain dihydroxy ketone form. The position of the equilibrium is dependent on the reaction conditions, including the concentration of water and the nature of the acid catalyst.
| Compound Name | Structure |
| This compound | (Image of this compound) |
| 1-(2-hydroxyethoxy)cyclohept-4-en-1-yl methanone | (Image of 1-(2-hydroxyethoxy)cyclohept-4-en-1-yl methanone) |
Reactions Involving the Alkene Moiety (Dodec-9-ene)
The carbon-carbon double bond in the seven-membered ring of this compound is a site of rich chemical reactivity, allowing for a variety of transformations that leave the spiroketal moiety intact under appropriate conditions.
Hydrogenation and Reduction Pathways
The alkene can be readily reduced to the corresponding alkane through catalytic hydrogenation. This reaction typically involves the use of hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. The reaction is expected to proceed smoothly to yield the saturated analog, 3,7-Dioxaspiro[5.6]dodecane, without affecting the spiroketal functionality.
| Starting Material | Reagents and Conditions | Product |
| This compound | H₂, Pd/C | 3,7-Dioxaspiro[5.6]dodecane |
Electrophilic Additions
The electron-rich double bond is susceptible to attack by various electrophiles. These reactions are expected to follow typical alkene chemistry, with the regioselectivity of addition to the unsymmetrical double bond being a key consideration.
Halogenation: The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), across the double bond would result in the formation of the corresponding dihalogenated spiroketal. The reaction is expected to proceed via a cyclic halonium ion intermediate, leading to the anti-addition of the two halogen atoms.
Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) would lead to the formation of a halospiroalkane. According to Markovnikov's rule, the hydrogen atom would add to the carbon atom of the double bond that has the greater number of hydrogen atoms, and the halide would add to the more substituted carbon.
| Starting Material | Reagent | Product |
| This compound | Br₂ | 9,10-Dibromo-3,7-dioxaspiro[5.6]dodecane |
| This compound | HBr | 9-Bromo-3,7-dioxaspiro[5.6]dodecane |
Cycloaddition Reactions
The alkene moiety can participate in various cycloaddition reactions to form bicyclic systems fused to the seven-membered ring.
Carbene Additions: Reaction with carbenes or carbenoids can lead to the formation of a cyclopropane (B1198618) ring fused to the spiroketal structure. For instance, the addition of dichlorocarbene, typically generated from chloroform (B151607) and a strong base, would yield a dichlorocyclopropane derivative.
| Starting Material | Reagent | Product |
| This compound | :CCl₂ (from CHCl₃, NaOH) | Dichlorocyclopropyl-fused-3,7-dioxaspiro[5.6]dodecane |
Ring-Opening and Ring-Expansion Reactions
Beyond the acid-catalyzed hydrolysis of the spiroketal, other ring-opening reactions can be envisaged, particularly those initiated at the alkene functionality. For example, oxidative cleavage of the double bond using strong oxidizing agents like ozone (O₃) followed by a reductive or oxidative workup would lead to the opening of the seven-membered ring, generating a dicarbonyl compound or a dicarboxylic acid derivative of the spiroketal. Ring-expansion reactions of the seven-membered ring are less common but could potentially be achieved through specific multi-step synthetic sequences.
| Starting Material | Reagents and Conditions | Product |
| This compound | 1. O₃, 2. Zn/H₂O | Spiroketal-containing dialdehyde |
Derivatization Strategies and Functional Group Interconversions
The reactivity of the alkene moiety provides a versatile handle for the derivatization of this compound. A variety of functional groups can be introduced, leading to a wide range of new spiroketal derivatives.
Epoxidation: The alkene can be converted to an epoxide using peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). The resulting epoxide is a valuable intermediate that can undergo further nucleophilic ring-opening reactions to introduce a variety of functional groups.
Dihydroxylation: The alkene can be dihydroxylated to form the corresponding diol. This can be achieved using reagents like osmium tetroxide (OsO₄) with a co-oxidant, which typically results in syn-dihydroxylation, or through the acid-catalyzed hydrolysis of the intermediate epoxide, which would lead to anti-dihydroxylation.
These derivatization strategies allow for the synthesis of a library of substituted spiroketals, which could be of interest for various applications, including in materials science and as building blocks in organic synthesis.
| Starting Material | Reagent | Intermediate/Product |
| This compound | m-CPBA | 9,10-Epoxy-3,7-dioxaspiro[5.6]dodecane |
| This compound | 1. OsO₄, 2. NMO | 3,7-Dioxaspiro[5.6]dodecane-9,10-diol |
Computational and Theoretical Chemistry Studies
Conformational Analysis of the Spiro[5.6]dodec-9-ene Ring System
Computational methods, particularly Density Functional Theory (DFT) and ab initio calculations, are powerful tools for exploring the potential energy surface of such molecules. numberanalytics.com For analogous systems like 1,3-dioxacyclohept-5-ene, studies have shown that the twist-boat conformation can be significantly stabilized relative to the chair form due to the presence of the double bond. cdnsciencepub.com The anomeric effect, a stereoelectronic factor involving the delocalization of an oxygen lone pair into an adjacent anti-periplanar σ* orbital, also plays a crucial role in dictating the most stable conformations of spiroketals. beilstein-journals.org
In the case of 3,7-Dioxaspiro[5.6]dodec-9-ene, it is expected that the six-membered 1,3-dioxane (B1201747) ring will adopt a chair-like conformation. The seven-membered oxepene ring will likely exhibit a twist-boat or a distorted chair conformation to minimize steric strain and maximize stabilizing electronic interactions. The relative energies of these conformers can be calculated to predict the most abundant species in equilibrium.
Table 1: Illustrative Conformational Analysis Data for a Related Spiroketal System This table presents hypothetical relative energies for different conformers of a spiro[5.5]undecane system, illustrating the type of data obtained from conformational analysis.
| Conformer | Method | Relative Energy (kcal/mol) |
|---|---|---|
| Chair-Chair (ax,ax) | DFT (B3LYP/6-31G*) | 0.00 |
| Chair-Chair (ax,eq) | DFT (B3LYP/6-31G*) | 2.5 |
| Chair-Chair (eq,eq) | DFT (B3LYP/6-31G*) | 4.8 |
Ab Initio and DFT Studies on Reaction Mechanisms
Ab initio and Density Functional Theory (DFT) calculations are instrumental in elucidating the mechanisms of chemical reactions involving spiroketals. nih.govresearchgate.net These methods allow for the mapping of reaction pathways, the identification of transition states, and the calculation of activation energies, providing a detailed understanding of reaction kinetics and thermodynamics. benthamdirect.comingentaconnect.com
For this compound, several types of reactions could be investigated using these methods. For instance, acid-catalyzed hydrolysis or rearrangement reactions are common for spiroketals. Computational studies on similar systems have explored the mechanism of spiroketalization, often revealing the involvement of oxocarbenium ion intermediates. nih.govresearchgate.net DFT calculations can help determine whether such intermediates are stable species or part of a concerted, yet asynchronous, process. nih.gov
Furthermore, reactions involving the double bond, such as electrophilic additions or cycloadditions, are amenable to theoretical investigation. Ab initio studies on the cycloaddition reactions of related cyclic ethers have been performed to understand the regiochemistry and stereochemistry of the products. acs.org For this compound, DFT could be used to model, for example, its epoxidation and subsequent rearrangement, a process that has been shown to lead to complex structural transformations in other spiroketals. nih.gov
Table 2: Example of Calculated Activation Energies for a Reaction of a Spiroketal This table provides hypothetical activation energy values for the acid-catalyzed hydrolysis of a generic spiroketal, demonstrating the type of data generated from DFT studies on reaction mechanisms.
| Reaction Step | Method | Calculated Activation Energy (kcal/mol) |
|---|---|---|
| Protonation of Oxygen | DFT (M06-2X/6-311+G**) | 5.2 |
| Ring Opening to Oxocarbenium Ion | DFT (M06-2X/6-311+G**) | 15.8 |
Prediction of Stereoselectivity
Predicting the stereochemical outcome of reactions is a significant challenge in organic synthesis, and computational chemistry offers powerful tools to address this. numberanalytics.com For reactions involving spirocyclic compounds, where new stereocenters can be formed, understanding the factors that control stereoselectivity is crucial.
In the context of this compound, if the molecule were to undergo a reaction that generates a new chiral center, computational methods could be employed to predict the major stereoisomer formed. For example, in a catalytic hydrogenation of the double bond, the approach of the hydrogen molecule to the catalyst surface would be influenced by the steric bulk of the spiroketal framework. DFT calculations can model the transition states for the formation of different stereoisomers, and the relative energies of these transition states can be used to predict the diastereomeric or enantiomeric excess. acs.org
Studies on the stereoselective synthesis of other spiroketals have successfully used computational models to explain and predict the observed product ratios. researchgate.netnih.gov These studies often analyze the transition state geometries to identify the key steric and electronic interactions that favor the formation of one stereoisomer over another.
Table 3: Illustrative Prediction of Stereoselectivity in a Spiroketal Reaction This table shows a hypothetical prediction of the diastereomeric ratio for the reduction of a ketone in a spiroketal system, as could be determined by computational analysis of transition state energies.
| Product Diastereomer | Method | Calculated ΔG‡ (kcal/mol) | Predicted Ratio |
|---|---|---|---|
| (R)-alcohol | DFT (B3LYP/6-31G*) | 12.5 | 95 |
Molecular Dynamics Simulations and Conformational Searching
Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into conformational flexibility and intermolecular interactions. mdpi.com For a flexible molecule like this compound, MD simulations can be used to explore its conformational space more extensively than static calculations alone.
By simulating the molecule's motion in a solvent environment, MD can reveal the preferred conformations in solution and the pathways for interconversion between them. This is particularly valuable for understanding the behavior of the seven-membered ring. researchgate.net Conformational searching algorithms, often used in conjunction with MD or Monte Carlo methods, systematically explore the vast number of possible conformations to identify low-energy structures.
While specific MD studies on this compound are not reported, the methodology is well-established for other complex organic molecules. mdpi.com Such simulations could, for example, be used to study the interaction of this spiroketal with a biological receptor or to understand its behavior in different solvent environments, which is crucial for applications in medicinal chemistry or materials science. preprints.org
Table 4: Representative Data from a Molecular Dynamics Simulation of a Flexible Molecule This table provides an example of the kind of data that can be extracted from an MD simulation, such as the population of different conformational families of a flexible ring system in solution.
| Conformational Family | Simulation Time (ns) | Population (%) |
|---|---|---|
| Chair | 100 | 65 |
| Twist-Boat | 100 | 30 |
Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation
High-Resolution Mass Spectrometry for Molecular Formula Determination
High-resolution mass spectrometry (HRMS) is a critical first step in the analysis of a novel or synthesized compound like 3,7-Dioxaspiro[5.6]dodec-9-ene. This technique provides a highly accurate mass-to-charge ratio (m/z) of the molecular ion, which allows for the unambiguous determination of its elemental composition.
For this compound, with a chemical formula of C₁₀H₁₆O₂, the expected exact mass can be calculated. This theoretical mass is then compared to the experimentally measured mass from the HRMS instrument. The minuscule difference between these values, typically in the parts-per-million (ppm) range, confirms the molecular formula and rules out other potential elemental compositions that might have the same nominal mass.
Table 1: Theoretical vs. Experimental Mass Data for C₁₀H₁₆O₂
| Parameter | Value |
| Chemical Formula | C₁₀H₁₆O₂ |
| Theoretical Monoisotopic Mass | 168.11503 u |
| Typical HRMS Instrument | Orbitrap or FT-ICR |
| Expected Mass Accuracy | < 5 ppm |
This table represents theoretical values and typical instrumentation for the analysis of a compound with this molecular formula.
Advanced Nuclear Magnetic Resonance Spectroscopy (1D and 2D NMR) for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed covalent structure and stereochemistry of organic molecules. For this compound, a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HSQC, HMBC, NOESY) experiments would be required.
¹H NMR would reveal the number of unique proton environments, their integration (ratio), and their coupling patterns (J-coupling), providing information about adjacent protons.
¹³C NMR would indicate the number of unique carbon environments.
COSY (Correlation Spectroscopy) would establish ¹H-¹H coupling networks, helping to piece together fragments of the molecule.
HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded ¹H and ¹³C atoms.
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, connecting the fragments.
NOESY (Nuclear Overhauser Effect Spectroscopy) is crucial for stereochemical assignment. It reveals through-space correlations between protons that are close to each other, which helps in determining the relative configuration of stereocenters, such as the spirocyclic center.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. These two techniques are often complementary.
IR Spectroscopy : For this compound, IR spectroscopy would be expected to show characteristic absorption bands for C-O (ether) linkages, C=C (alkene) stretching, and C-H bonds (both sp² and sp³ hybridized). The absence of strong absorptions for hydroxyl (-OH) or carbonyl (C=O) groups would confirm their absence.
Raman Spectroscopy : Raman spectroscopy is particularly sensitive to non-polar bonds. Therefore, the C=C bond of the alkene would likely show a strong signal. The symmetric vibrations of the spirocyclic framework might also be more prominent in the Raman spectrum compared to the IR spectrum.
Table 2: Expected Vibrational Frequencies for this compound
| Functional Group | Bond | Type of Vibration | Expected Wavenumber (cm⁻¹) |
| Alkene | C=C | Stretch | 1640-1680 |
| Alkene C-H | =C-H | Stretch | 3010-3100 |
| Ether | C-O | Stretch | 1050-1150 |
| Alkane C-H | -C-H | Stretch | 2850-2960 |
This table represents typical wavenumber ranges for the specified functional groups.
X-ray Crystallography for Absolute Configuration Determination
While NMR can determine the relative stereochemistry, X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule, provided that a suitable single crystal can be grown. For a chiral molecule like this compound, if a single enantiomer is isolated and crystallized, anomalous dispersion techniques can be used to determine its absolute stereochemistry (R or S configuration at the spiro center). This technique provides an unambiguous three-dimensional structure of the molecule as it exists in the crystal lattice.
Chiral Chromatography for Enantiomeric Excess Determination
Since this compound possesses a spirocyclic stereocenter, it is a chiral molecule and can exist as a pair of enantiomers. Chiral chromatography, typically using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with a chiral stationary phase (CSP), is the standard method for separating these enantiomers.
By analyzing a sample of this compound on a chiral column, two separate peaks corresponding to the two enantiomers can be obtained. The relative area of these peaks allows for the calculation of the enantiomeric excess (ee), which is a measure of the purity of a chiral sample. This is particularly important in asymmetric synthesis where the goal is to produce one enantiomer selectively over the other.
Role in Complex Organic Synthesis and Methodology Development
3,7-Dioxaspiro[5.6]dodec-9-ene as a Synthetic Intermediate
The utility of this compound as a synthetic intermediate lies in its capacity to undergo a variety of chemical transformations. The alkene functionality can be subjected to reactions such as epoxidation, dihydroxylation, or cleavage, leading to the introduction of new functional groups. The spiroketal moiety, while generally stable, can be manipulated under specific acidic conditions, allowing for the release of the constituent diol and ketone precursors. This latent functionality makes it a valuable intermediate in the synthesis of more complex molecular architectures.
Its Utility as a Chiral Building Block in Multistep Syntheses
While information on the specific use of enantiomerically pure this compound is limited, the inherent chirality of many spiroketals highlights their potential as valuable chiral building blocks. Should an asymmetric synthesis of this compound be developed, the resulting enantiomers could serve as crucial starting materials for the stereoselective synthesis of natural products and pharmaceutical agents. The fixed spatial orientation of the substituents on the spirocyclic framework can effectively control the stereochemical outcome of subsequent reactions.
Contributions to New Synthetic Methodologies in Spiroketal Chemistry
The study of the reactivity and synthesis of this compound can contribute to the broader field of spiroketal chemistry. The development of novel methods for its formation, for instance, could be applicable to the synthesis of other spiroketals with different ring sizes and functionalities. Furthermore, investigating the unique reactivity of the strained seven-membered ring containing the double bond could lead to the discovery of new and unforeseen chemical transformations, thereby expanding the synthetic chemist's toolkit.
Future Directions and Emerging Research Avenues
Development of Novel and Efficient Synthetic Routes
Furthermore, diversity-oriented synthesis approaches could be employed to systematically generate libraries of spiroketal analogues. This would not only refine the synthesis of the target molecule but also facilitate the exploration of structure-activity relationships. Methodologies that have proven successful for other complex spiroketals, such as the hetero-Diels-Alder reaction, could be adapted and optimized for the synthesis of 3,7-Dioxaspiro[5.6]dodec-9-ene and its derivatives.
Application of Green Chemistry Principles in Synthesis
In line with the growing emphasis on sustainable chemical manufacturing, future synthetic routes to this compound must incorporate the principles of green chemistry. A significant advancement in this area is the use of electrosynthesis, which can replace hazardous reagents with safer and more scalable electrochemical methods. For instance, an electrosynthetic approach to spiroketal formation has demonstrated the potential to eliminate the need for toxic mercury salts and organolithium reagents, achieving high yields with broad functional group tolerance.
Future research could focus on adapting such electrosynthetic methods for the specific synthesis of this compound. This would involve optimizing reaction conditions, exploring suitable solvent systems, and potentially developing a continuous flow process to enhance scalability and safety. The goal would be to develop a synthetic protocol with a high EcoScale score, reflecting a minimal environmental impact.
Advanced Computational Modeling for Structure and Reactivity
Computational chemistry offers powerful tools for understanding the structure, stability, and reactivity of complex molecules like this compound. Advanced computational modeling can provide insights into the conformational preferences of the spiroketal ring system, including the influence of the anomeric effect which plays a crucial role in the stability of different stereoisomers.
Future computational studies should focus on:
Conformational Analysis: Determining the most stable three-dimensional structures and the energy barriers between different conformations.
Reaction Mechanisms: Modeling potential synthetic pathways to predict reaction outcomes and identify key transition states. This can aid in the rational design of more efficient catalysts and reaction conditions.
Spectroscopic Prediction: Calculating theoretical NMR, IR, and other spectroscopic data to aid in the characterization and identification of synthetic intermediates and final products.
By providing a deeper understanding of the molecule's intrinsic properties, computational modeling can significantly accelerate the development of new synthetic methods and applications.
Exploration of New Transformations and Derivatizations
The functional groups present in this compound, particularly the double bond, offer a versatile handle for a wide range of chemical transformations. Future research should explore the derivatization of this core structure to generate a diverse array of new compounds with potentially valuable properties.
Key areas for exploration include:
Reactions of the Alkene: Investigating reactions such as hydrogenation, epoxidation, dihydroxylation, and polymerization to introduce new functionalities and create more complex molecular architectures.
Ring-Opening Reactions: Studying the selective opening of one of the heterocyclic rings to yield novel difunctionalized compounds.
Functional Group Interconversions: Exploring methods to modify the spiroketal moiety itself, where feasible, to access different substitution patterns and ring sizes.
A systematic exploration of these transformations will not only expand the chemical space around the this compound scaffold but also pave the way for the discovery of new materials and biologically active molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
